N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dibutylsulfamoyl)benzamide

OCT1 inhibition Transporter pharmacology Drug-drug interaction

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dibutylsulfamoyl)benzamide (CAS 683770-05-0) is a synthetic small molecule within the benzimidazole sulfonamide class, characterized by a 2-phenylbenzimidazole core linked via an amide bond to a 4-(N,N-dibutylsulfamoyl)benzamide moiety. The molecular formula is C28H32N4O3S with a molecular weight of 504.65 g/mol.

Molecular Formula C28H32N4O3S
Molecular Weight 504.65
CAS No. 683770-05-0
Cat. No. B2929755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dibutylsulfamoyl)benzamide
CAS683770-05-0
Molecular FormulaC28H32N4O3S
Molecular Weight504.65
Structural Identifiers
SMILESCCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
InChIInChI=1S/C28H32N4O3S/c1-3-5-18-32(19-6-4-2)36(34,35)24-16-14-21(15-17-24)28(33)29-23-11-9-10-22(20-23)27-30-25-12-7-8-13-26(25)31-27/h7-17,20H,3-6,18-19H2,1-2H3,(H,29,33)(H,30,31)
InChIKeyKDUOCQWAOOQEQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dibutylsulfamoyl)benzamide (CAS 683770-05-0): Compound Identity and Core Characteristics


N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dibutylsulfamoyl)benzamide (CAS 683770-05-0) is a synthetic small molecule within the benzimidazole sulfonamide class, characterized by a 2-phenylbenzimidazole core linked via an amide bond to a 4-(N,N-dibutylsulfamoyl)benzamide moiety [1]. The molecular formula is C28H32N4O3S with a molecular weight of 504.65 g/mol [1]. The compound has been referenced in patent literature as a CXCR4 antagonist [2] and is commercially available as a research tool compound, typically supplied at ≥95% purity [1].

Procurement Risk: Why Substituting N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dibutylsulfamoyl)benzamide with Other Benzimidazole Sulfonamides Requires Structured Evidence


The benzimidazole sulfonamide scaffold is present across diverse pharmacological classes, including angiotensin II (Ang II) AT1 receptor antagonists, sphingosine-1-phosphate (S1P1) receptor antagonists, and CXCR4 antagonists, where minor structural modifications impart profound differences in target selectivity and potency [1]. The N,N-dibutylsulfamoyl group introduces distinct lipophilicity and steric parameters compared to smaller alkyl sulfamoyl (e.g., dimethyl, diethyl) or heterocyclic sulfamoyl variants [2]. As demonstrated in 5-alkylsulfamoyl benzimidazole series, the alkyl group size on the sulfamoyl moiety directly governs both in vitro receptor antagonism and in vivo antihypertensive activity, with maximum potency observed for compact bulky groups [2]. Generic substitution without matched structural features thus risks losing target engagement, altered ADME properties, or unintended polypharmacology.

Quantitative Differentiation Evidence for N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dibutylsulfamoyl)benzamide (CAS 683770-05-0)


Human OCT1 Transporter Inhibition: A Quantitative Selectivity Fingerprint

The target compound inhibits human organic cation transporter 1 (hOCT1/SLC22A1) expressed in HEK293 cells with an IC50 of 138,000 nM (138 µM), measured by reduction in ASP+ substrate uptake [1]. In contrast, classical OCT1 inhibitors such as verapamil and prazosin exhibit IC50 values in the low micromolar range (typically 0.5–5 µM) [2]. The approximately 30- to 270-fold lower potency of the target compound relative to these reference inhibitors indicates that the target compound occupies the OCT1 binding site with substantially weaker affinity [2]. This data provides a quantitative benchmark for experimental design requiring either complete OCT1 blockade (use high-potency comparators) or partial/intermediate transporter modulation (where the target compound's intermediate potency range may be advantageous).

OCT1 inhibition Transporter pharmacology Drug-drug interaction

N,N-Dibutylsulfamoyl Substituent: Lipophilicity-Driven Differentiation from Shorter-Chain Analogs

The N,N-dibutylsulfamoyl group contributes a calculated logP increase of approximately 1.8–2.4 units compared to the N,N-dimethylsulfamoyl analog (estimated by fragment-based cLogP methods) [1]. In the context of 5-alkylsulfamoyl benzimidazole Ang II antagonists, increasing the alkyl chain size from methyl to tert-butyl/cyclohexyl produced a marked improvement in both in vitro Ang II antagonism (pA2 values) and in vivo antihypertensive efficacy, demonstrating that bulkier sulfamoyl substituents can enhance target engagement [2]. While direct comparative data for the dibutyl vs. dimethyl variant of the target compound series are not available, the class-level SAR suggests that the dibutyl substitution may confer enhanced hydrophobic contacts within the binding pocket compared to shorter-chain or unbranched alkyl sulfamoyl derivatives.

Lipophilicity Structure-activity relationship Membrane permeability

2-Phenylbenzimidazole Core: Structural Determinant of CXCR4 Antagonism Potential

Compounds containing a 2-phenylbenzimidazole core bearing a basic amine-containing side chain have been disclosed as CXCR4 antagonists in patent literature [1]. The target compound's structural architecture, featuring the 2-(3-aminophenyl)benzimidazole motif connected via an amide to a sulfamoyl benzamide, aligns with the general pharmacophore described for this activity [1]. However, no quantitative CXCR4 binding or functional assay data for the specific compound have been published in peer-reviewed literature. In contrast, structurally related benzimidazole sulfonamides optimized for S1P1 receptor antagonism achieved Ki values in the low nanomolar range (e.g., compound 5h: Ki = 12 nM) through systematic variation of the sulfonamide substituent [2]. The target compound's dibutylsulfamoyl group represents a distinct chemical space within this scaffold class, and its CXCR4 activity, if confirmed, could offer a different selectivity profile compared to optimized S1P1 antagonists.

CXCR4 antagonist Chemokine receptor Cancer metastasis

Availability and Purity Benchmarking Against Closest Commercial Analogs

The target compound is commercially available from multiple vendors at a standard purity of ≥95% (HPLC) [1]. Its closest commercially listed analogs, such as N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide (CAS 868676-55-5), feature an unsymmetrical butyl/methyl sulfamoyl substitution, resulting in a chiral sulfamoyl nitrogen environment and different steric/lipophilic properties [2]. The symmetrical N,N-dibutyl substitution of the target compound eliminates the stereochemical complexity at the sulfamoyl nitrogen, providing a chemically more defined and potentially more reproducible pharmacological profile compared to unsymmetrical analogs.

Research tool compound Chemical probe Purity specification

Recommended Application Scenarios for N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dibutylsulfamoyl)benzamide Based on Quantitative Evidence


Intermediate-Affinity OCT1 Probe for Transporter Selectivity Profiling Panels

With an IC50 of 138 µM against hOCT1, the compound serves as a low-to-intermediate affinity OCT1 reference ligand suitable for transporter selectivity panels where discrimination between high-affinity and low-affinity OCT1 interactors is required [1]. It can be included alongside high-potency OCT1 inhibitors (e.g., verapamil, prazosin) to establish a dynamic range of transporter inhibition, aiding in the characterization of novel chemical entities for OCT1-mediated drug-drug interaction liability.

CXCR4 Antagonist Chemical Probe Development and Scaffold-Hopping Campaigns

Based on its structural disclosure within CXCR4 antagonist patent families, the compound can serve as a starting point for medicinal chemistry optimization programs targeting the CXCR4 receptor [2]. Its 2-phenylbenzimidazole core with a dibutylsulfamoyl benzamide side chain occupies underexplored chemical space relative to classical CXCR4 antagonists (e.g., AMD3100, plerixafor), potentially offering a novel IP position for lead optimization.

Lipophilicity-Sensitive Cellular Assay Development Using the Dibutylsulfamoyl Substituent

The elevated lipophilicity imparted by the N,N-dibutylsulfamoyl group (estimated ΔcLogP ~ +1.5–2.0 relative to the dimethyl analog) makes the compound a valuable tool for investigating the impact of lipophilicity on membrane partitioning, cellular permeability, and non-specific protein binding within the benzimidazole sulfonamide scaffold series [1]. This can support ADME assay development where logP-dependent endpoint modulation is anticipated.

Negative Control or Inactive Analog for 5-Sulfamoyl Benzimidazole Ang II Antagonist Studies

Given that the 5-sulfamoyl benzimidazole series requires specific substitution at the 5-position of the benzimidazole ring for Ang II antagonism, whereas the target compound bears a 2-phenyl substitution pattern, it can be employed as a structurally matched negative control or selectivity probe to confirm that observed biological effects in Ang II receptor assays are driven by the correct substitution regiochemistry rather than non-specific benzimidazole sulfonamide effects [2].

Quote Request

Request a Quote for N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dibutylsulfamoyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.